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Brevinin-2Rc

Cat. No.: B1577710
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2Rc is a cationic, amphipathic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is naturally found in frog skin secretions . This synthetic peptide features a characteristic "Rana box," a disulfide-bridged cyclic heptapeptide at its C-terminus, a structural motif common to many brevinin peptides . With a sequence of GLMSVTKGVLKTAGKHIFKNVGGSLLDQAKCKISGQC , it demonstrates potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, making it a compelling subject for antimicrobial research . The primary research value of this compound lies in its potential to combat drug-resistant pathogens and its multifaceted mechanism of action. Studies indicate that its cationic nature allows it to interact with the anionic phospholipids of bacterial membranes, leading to membrane disruption through "barrel-stave" or "carpet-like" models, which ultimately causes cell death . This mechanism offers a promising alternative to conventional antibiotics for tackling issues like methicillin-resistant Staphylococcus aureus (MRSA) . Beyond its direct antimicrobial effects, research on related brevinin-2 peptides has revealed potential anticancer properties, demonstrating selective toxicity against tumor cell lines by activating the lysosome-mitochondrial apoptosis pathway with a favorable therapeutic window compared to some traditional chemotherapeutics . Additional research applications include investigating its role in stimulating insulin secretion, modulating immune responses, and promoting wound healing . Researchers are actively engineering brevinin-2 peptides through methods like C-terminal truncation and D-amino acid substitution to decouple potency from toxicity, enhancing their therapeutic index for future development . This compound thus serves as a vital tool for advancing studies in microbiology, oncology, immunology, and the design of novel peptide-based therapeutics. Key Specifications: • Sequence: GLMSVTKGVLKTAGKHIFKNVGGSLLDQAKCKISGQC • Length: 37 amino acids • Purity (HPLC): >96% • Source: Synthetic • Form: Lyophilized powder • Storage: Store at or below -20°C Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

GLMSTLKGAATNVAVTLLNKLQCKLTGTC

Origin of Product

United States

Origin, Isolation, and Biosynthesis of Brevinin 2rc

Identification and Source Organisms of Brevinin-2Rc

This compound was first isolated from the skin secretions of the marsh frog, Pelophylax ridibundus (formerly Rana ridibunda). nih.govuniprot.org This amphibian species, widely distributed across Europe and Asia, produces a diverse array of AMPs as a first line of defense against microbial pathogens in its environment. nih.govresearchgate.net The skin of frogs like Pelophylax ridibundus is a rich source of these bioactive peptides, which are stored in granular glands and secreted in response to injury or stress. nih.govresearchgate.net

The brevinin family itself is divided into two main subfamilies, brevinin-1 (B586460) and brevinin-2 (B1175259), which were first identified in 1992 from the Japanese frog, Rana brevipoda porsa. researchgate.net Since then, numerous brevinin peptides have been discovered in various frog species. researchgate.net this compound is a 29-amino acid peptide and is a notable member of the brevinin-2 family. uniprot.org

Table 1: Taxonomy of the Source Organism for this compound

Taxonomic Rank Classification
Kingdom Animalia
Phylum Chordata
Class Amphibia
Order Anura
Family Ranidae
Genus Pelophylax
Species P. ridibundus

Data sourced from the National Center for Biotechnology Information (NCBI) Taxonomy Database. uniprot.org

Advanced Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from the crude skin secretions of Pelophylax ridibundus involves a multi-step process utilizing advanced chromatographic techniques. The initial step typically involves the collection of skin secretions, often stimulated by a mild, non-harmful method.

Following collection, the crude extract, which contains a complex mixture of peptides and other molecules, undergoes a series of purification steps. nih.gov Cation exchange chromatography is a key initial step, which separates the cationic this compound from non-cationic and anionic compounds. nih.gov The fractions containing the desired peptide are then subjected to reverse-phase high-pressure liquid chromatography (RP-HPLC). researchgate.net This technique separates peptides based on their hydrophobicity, yielding highly purified this compound. researchgate.net

The purity and molecular mass of the isolated peptide are then confirmed using mass spectrometry, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or electrospray ionization mass spectrometry. uniprot.orgresearchgate.net This analytical method provides a precise molecular weight of the peptide, confirming its identity as this compound. uniprot.orgresearchgate.net

Genetic Encoding and Transcriptional Regulation of this compound Precursor

Like other antimicrobial peptides, this compound is not synthesized directly. Instead, it is encoded in the frog's genome as a larger precursor protein. nih.gov The gene encoding this precursor contains regions for a signal peptide, an acidic pro-region, and the mature this compound peptide sequence. bioone.orgnih.gov The signal peptide directs the precursor protein to the secretory pathway. nih.gov

The expression of genes encoding AMPs like this compound is often subject to developmental and environmental regulation. nih.gov Studies on related frog species have shown that the expression of AMP genes can be correlated with metamorphosis, the process by which a tadpole develops into an adult frog. nih.gov The abundance of AMP transcripts can vary in different tissues and at different life stages. nih.govresearchgate.net For instance, in the North American bullfrog (Rana [Lithobates] catesbeiana), the expression of various AMP-encoding transcripts was detected in the back skin, olfactory epithelium, liver, and tail fin of premetamorphic tadpoles. nih.govresearchgate.net The regulation of these genes is complex and can be influenced by hormones such as thyroid hormone. nih.gov

The identification of the precursor's cDNA is often achieved through molecular cloning techniques. nih.gov By creating a cDNA library from the frog's skin and using primers designed based on conserved regions of other ranid frog AMPs, researchers can isolate the specific gene encoding the this compound precursor. bioone.org

Post-Translational Processing and Maturation Pathways of this compound

Once the this compound precursor protein is synthesized by the ribosomes, it undergoes a series of post-translational modifications (PTMs) to become the mature, active peptide. nih.govwikipedia.org These modifications are crucial for the proper folding, stability, and biological activity of the final peptide. wikipedia.orgthermofisher.com

The process begins with the co-translational removal of the N-terminal signal peptide as the precursor enters the endoplasmic reticulum. nih.govwikipedia.org The pro-protein is then transported through the Golgi apparatus, where further processing occurs. wikipedia.orgnih.gov A key step is the proteolytic cleavage of the acidic pro-region, which releases the mature this compound peptide. wikipedia.orglibretexts.org This cleavage is carried out by specific endoproteases. nih.gov

Another critical post-translational modification for this compound is the formation of a disulfide bond. uniprot.org This covalent linkage occurs between two cysteine residues within the peptide sequence, specifically at positions 23 and 29. uniprot.org This disulfide bridge is important for the structural integrity and, consequently, the biological function of the peptide.

Table 2: Key Post-Translational Modifications of this compound

Modification Description Location in Precursor
Signal Peptide Cleavage Removal of the N-terminal signal sequence. N-terminus
Pro-region Cleavage Excision of the acidic pro-peptide region. Between pro-region and mature peptide
Disulfide Bond Formation Covalent bond between two cysteine residues. Within the mature peptide (Cys23-Cys29)

Information is based on general protein processing pathways and specific data for this compound. uniprot.orgnih.govwikipedia.org

Recombinant Expression Systems and Large-Scale Production Methods for this compound and Analogs

The natural isolation of this compound from frog skin is not a viable method for large-scale production needed for extensive research and potential therapeutic applications. nih.gov Therefore, recombinant DNA technology offers a more efficient and scalable alternative.

The most common approach for producing this compound and its analogs is through expression in a prokaryotic host, typically Escherichia coli. nih.gov To circumvent the potential toxicity of the antimicrobial peptide to the host bacterium and to prevent its degradation by host proteases, the gene for this compound is often cloned into an expression vector as a fusion protein. nih.gov

A widely used fusion partner is thioredoxin (Trx). nih.gov The synthetic gene for this compound can be cloned into a vector like pET32a(+), which allows for the expression of a Trx-Brevinin-2Rc fusion protein. nih.gov This fusion protein can be produced in large quantities in E. coli. Following expression, the fusion protein is purified, and the this compound peptide is cleaved from the thioredoxin tag using a specific protease. Further purification steps, such as RP-HPLC, are then employed to obtain the pure, active peptide. researchgate.net This recombinant approach not only enables the large-scale production of this compound but also facilitates the creation of analogs with modified sequences to study structure-activity relationships. nih.gov

Advanced Structural Elucidation and Conformational Dynamics of Brevinin 2rc

High-Resolution Structural Determination (e.g., NMR Spectroscopy, X-ray Crystallography) of Brevinin-2Rc

NMR Spectroscopy: NMR is a powerful technique for studying the structure of peptides in solution, mimicking a more natural environment. nih.gov For peptides like this compound, two-dimensional NMR experiments are employed to determine the solution structure. nih.gov Studies on the related Brevinin-2-related peptide (BR-II) have successfully used NMR to determine its structure in membrane-mimicking environments, revealing crucial conformational details. nih.gov This method can elucidate the peptide's fold, the spatial arrangement of its amino acid side chains, and its interactions with its surroundings. nih.govrsc.org

X-ray Crystallography: This technique provides high-resolution atomic detail of a molecule in its crystalline state. anton-paar.commpg.de To date, obtaining a high-quality crystal of this compound for X-ray diffraction has been a challenge, a common hurdle for many antimicrobial peptides. However, the wealth of structural data from other AMPs continues to inform our understanding of the brevinin family. sygnaturediscovery.com

Conformational States and Transitions in Diverse Environments (e.g., Membrane-Mimicking)

A key feature of many antimicrobial peptides, including those in the brevinin family, is their ability to adopt different conformations depending on their environment. vulcanchem.comresearchgate.net In an aqueous solution, this compound is expected to exist in a largely unstructured or random coil state. nih.gov However, upon encountering a membrane, particularly the negatively charged membranes of bacteria, it undergoes a significant conformational transition. nih.govvulcanchem.com

In membrane-mimicking environments, such as in the presence of sodium dodecylsulfate (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, brevinin peptides typically fold into an α-helical structure. nih.govvulcanchem.com This transition is critical for their function, as the resulting amphipathic helix, with its distinct hydrophobic and hydrophilic faces, facilitates interaction with and disruption of the microbial membrane. nih.govtums.ac.ir Studies on the related Brevinin-2-related peptide (BR-II) have shown significant conformational changes, particularly in the region connecting the N-terminus and C-terminus helices, when moving between different membrane mimics. nih.gov The dynamic nature of these conformational states is crucial for the peptide's ability to traverse the aqueous environment and then embed itself within a lipid bilayer. nsf.govelifesciences.orgmpg.de

Spectroscopic Characterization of this compound (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a vital tool for monitoring the secondary structure of peptides like this compound. biorxiv.orgyoutube.com This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation. nih.gov

CD analysis of brevinin peptides consistently demonstrates a transition from a random coil structure in aqueous buffer to a predominantly α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. tums.ac.irnih.gov For instance, studies on Brevinin-2R and its analogues have used CD to correlate the percentage of α-helical content with antimicrobial activity. tums.ac.ir The characteristic CD spectrum of an α-helix shows negative bands at approximately 208 and 222 nm. The intensity of these bands can be used to estimate the helical content of the peptide under various conditions. tums.ac.ir

Identification of Key Amino Acid Residues and Structural Motifs Influencing Function

The amino acid sequence of this compound (GLMSTLKGAATNVAVTLLNKLQCKLTGTC) contains several key features that are crucial for its structure and function. uniprot.org

Cationic Residues: The presence of positively charged amino acids, such as Lysine (B10760008) (K), is a common feature of antimicrobial peptides. researchgate.netnih.gov These residues facilitate the initial electrostatic interaction with the negatively charged components of bacterial membranes.

Hydrophobic Residues: A significant number of hydrophobic amino acids (e.g., Glycine, Leucine (B10760876), Alanine, Valine) are essential for the peptide to insert into and disrupt the hydrophobic core of the lipid bilayer. researchgate.nettums.ac.ir

The "Rana Box": Like many other peptides from Ranidae frogs, this compound possesses a C-terminal "Rana box" motif, which is a disulfide-bridged loop. nih.govnih.gov In this compound, this is formed by a disulfide bond between Cysteine residues at positions 23 and 29. uniprot.org This cyclic structure is believed to be important for stabilizing the peptide's conformation and influencing its biological activity. tums.ac.ir

Amphipathicity: The arrangement of these residues is such that when the peptide folds into an α-helix, it creates an amphipathic structure with distinct polar and nonpolar faces. This amphipathicity is a hallmark of membrane-active peptides and is critical for their lytic function. nih.govtums.ac.ir

Computational Modeling and Molecular Dynamics Simulations of this compound Structure and Dynamics

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, provide powerful tools to complement experimental data and offer deeper insights into the structure and behavior of this compound at an atomic level. marquette.edunih.gov

Molecular Modeling: Homology modeling can be used to generate a three-dimensional structure of this compound based on the known structures of related brevinin peptides. researchgate.net Software like Pep-fold can predict the secondary structure, which for many brevinins is an α-helix connected to a coil or extended conformation. researchgate.netresearchgate.net

Molecular Mechanisms of Brevinin 2rc Biological Activities

Membrane Interaction and Permeabilization Mechanisms

The primary interface between Brevinin-2Rc and a target cell is the cell membrane. The peptide's ability to disrupt this vital barrier is a key determinant of its biological function.

Biophysical Models of Membrane Disruption

The interaction of this compound with the cell membrane is thought to occur through mechanisms common to many antimicrobial peptides, which involve the peptide's amphipathic α-helical structure. frontiersin.orgnih.gov While direct biophysical studies exclusively on this compound are limited, its actions can be understood through established models of membrane permeabilization. frontiersin.orgnih.gov

Barrel-Stave Model: In this model, the peptides first bind to the surface of the membrane. Once a threshold concentration is reached, they insert into the lipid bilayer, orienting themselves perpendicular to the membrane plane. These inserted peptides then aggregate to form a barrel-like pore, with the hydrophobic surfaces of the peptides facing the lipid core of the membrane and the hydrophilic surfaces lining the aqueous channel. frontiersin.org

Toroidal Pore Model: This model also involves peptide insertion into the membrane. However, instead of forming a discrete peptide-lined channel, the peptides induce a significant curvature in the lipid bilayer. The resulting pore is lined by both the peptides and the head groups of the lipid molecules, creating a "wormhole" that connects the extracellular and intracellular environments. nih.govmdpi.comnih.gov In this configuration, the peptides remain associated with the lipid head groups. nih.gov

Carpet-Like Model: In this non-pore-forming mechanism, the peptides accumulate on the surface of the membrane, akin to a carpet. frontiersin.org This accumulation disrupts the packing of the lipid bilayer, and at a high enough concentration, can lead to the solubilization of the membrane in a detergent-like manner, causing membrane collapse. frontiersin.org Studies on brevinin-1BYa, a related peptide, suggest a non-pore-forming mechanism where the peptide lies parallel to the micellar surface, which aligns with the principles of the carpet-like model. nih.gov

It has been suggested that this compound does not act as a pore-forming toxin in the classical sense, which may favor a carpet-like or other disruptive mechanism over stable pore formation. nih.gov

Role of Membrane Composition and Surface Charge in Selectivity

A critical aspect of this compound's potential is its semi-selective action against cancer cells over normal cells. nih.govnih.gov This selectivity is largely attributed to differences in the composition and properties of their respective cell membranes.

Cancer cell membranes often exhibit a higher negative surface charge compared to non-malignant cells. nih.gov This is due to an increased presence of anionic molecules such as O-glycosylated mucins and phosphatidylserine (B164497) on the outer leaflet of the plasma membrane. nih.gov The cationic nature of this compound facilitates a stronger electrostatic attraction to these negatively charged cancer cell membranes, leading to a higher local concentration of the peptide on the tumor cell surface. nih.gov

Furthermore, the membrane fluidity and the presence of specific lipid domains can influence peptide-membrane interactions. The reduced cholesterol content in some cancer cell membranes can also contribute to increased susceptibility to disruption by antimicrobial peptides.

Intracellular Molecular Targets and Signaling Pathways

Following its interaction with the cell membrane, this compound can gain access to the cell's interior and trigger a cascade of events that culminate in cell death. This process involves the modulation of various cellular organelles and signaling pathways.

Modulation of Cellular Processes

This compound has been shown to significantly impact key cellular functions, particularly those related to energy metabolism and organelle integrity.

Mitochondrial Function: A key event following treatment with this compound is the disruption of mitochondrial function. nih.govnih.gov This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The loss of ΔΨm is an early indicator of this compound-induced cell death. nih.gov

ATP Levels: Concurrently with the loss of mitochondrial membrane potential, there is a significant drop in total cellular ATP levels. nih.govnih.gov This depletion of the cell's primary energy currency further compromises cellular processes and contributes to cell death.

Lysosomal Integrity: this compound interacts with the endo-lysosomal pathway, leading to lysosomal membrane permeabilization. nih.govnih.govnih.govresearchgate.net This disruption results in the leakage of lysosomal enzymes, such as cathepsins, into the cytosol, which can then trigger downstream cell death pathways. nih.gov The use of lysosomal membrane permeabilization inhibitors has been shown to prevent this compound-induced cell death. nih.govnih.gov

Cellular Process AffectedObservationReference
Mitochondrial FunctionDecrease in mitochondrial membrane potential (ΔΨm) nih.govnih.govnih.gov
ATP LevelsDecrease in total cellular ATP nih.govnih.gov
Lysosomal IntegrityPermeabilization of lysosomal membrane and leakage of cathepsins nih.govnih.govnih.govresearchgate.net

Interaction with Nucleic Acids and Enzyme Systems

While membrane disruption is a primary mechanism, some antimicrobial peptides can also interact with intracellular molecules to exert their effects.

Interaction with Nucleic Acids: Some antimicrobial peptides are known to translocate across the cell membrane and interact with intracellular targets such as DNA and RNA, thereby interfering with replication, transcription, and translation. mdpi.com While specific studies on this compound's direct interaction with nucleic acids are not extensively detailed, this remains a potential secondary mechanism of action.

Interaction with Enzyme Systems: this compound has been shown to affect the activity of antioxidant enzymes in the A549 human lung carcinoma cell line. researchgate.netresearchgate.net Specifically, it was observed that the activities of catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase were altered in treated cells. researchgate.net This modulation of antioxidant enzymes suggests that this compound can influence the cellular redox state, which is closely linked to cell survival and death pathways. researchgate.netresearchgate.net

Receptor-Mediated Interactions and Signal Transduction

The biological activities of this compound and its related family members are not solely dependent on direct membrane disruption. These peptides can also engage with specific cellular receptors and modulate intracellular signaling pathways, leading to a range of downstream effects from immune modulation to the induction of cell death programs. The interactions are complex and can involve both classical cell-surface receptors and non-traditional interactions with intracellular components.

Interaction with Toll-Like Receptors (TLRs)

Certain members of the Brevinin family have been shown to interact with the innate immune system through Toll-like receptors (TLRs). For instance, research on Brevinin-2GU and B2RP-ERa has demonstrated their ability to stimulate the release of pro-inflammatory cytokines, such as interferon-γ (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin (IL)-8, from peripheral blood mononuclear cells. nih.gov This process is mediated through the Toll-like receptor-2 (TLR-2) pathway, a key component of the innate immune response that recognizes pathogen-associated molecular patterns. nih.gov This interaction highlights a receptor-mediated mechanism through which Brevinin peptides can actively modulate host immune responses.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Brevinin peptides can also influence intracellular signaling cascades that are central to inflammation. The peptide Brevinin-1GHd, for example, has been found to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. frontiersin.orgnih.gov This binding is significant because LPS is a potent activator of inflammatory responses in host cells. By binding to LPS, Brevinin-1GHd effectively suppresses the release of pro-inflammatory mediators, including TNF-α, nitric oxide (NO), IL-6, and IL-1β, from RAW 264.7 macrophage cells. frontiersin.orgnih.gov

The mechanism for this suppression involves the inactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. frontiersin.orgnih.gov Specifically, Brevinin-1GHd was shown to reduce the LPS-induced phosphorylation of key MAPK components JNK, ERK, and p38. frontiersin.orgnih.gov While this interaction is initiated by binding to a bacterial molecule rather than a host cell receptor, the subsequent modulation of the MAPK pathway is a critical aspect of signal transduction. Researchers also hypothesize that the anti-inflammatory actions of Brevinin-1GHd may involve direct interactions with cell surface receptors, a possibility that requires further investigation. frontiersin.org

Table 1: Effect of Brevinin-1GHd on MAPK Signaling Pathway Components

Signaling ProteinEffect of LPS StimulationEffect of Brevinin-1GHd Treatment (in presence of LPS)Reference
p-JNK/JNK Increased phosphorylationReduced phosphorylation frontiersin.org
p-ERK/ERK Increased phosphorylationReduced phosphorylation frontiersin.org
p-p38/p38 Increased phosphorylationReduced phosphorylation frontiersin.org

Modulation of the DAF-2/DAF-16 Pathway

Studies using the model organism Caenorhabditis elegans have revealed another layer of Brevinin-2 (B1175259) family's interaction with host signaling. Several Brevinin-2 peptides, including Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, have been shown to modulate the DAF-2/DAF-16 signaling pathway, which is a conserved innate immunity pathway. mdpi.com Activation of this pathway by the peptides leads to the upregulation of the key antimicrobial gene lys-7 at both the mRNA and protein levels. mdpi.com This demonstrates that Brevinin-2 family peptides can enhance the host's innate immune response through a specific, conserved signaling cascade. mdpi.comresearchgate.net

Table 2: Brevinin-2 Family Peptides and Their Effect on the DAF-2/DAF-16 Pathway in C. elegans

PeptidePathway ModulatedKey Gene UpregulatedDownstream EffectReference
Brevinin-2ISb DAF-2/DAF-16lys-7Enhanced innate immune response mdpi.comresearchgate.net
Brevinin-2-OA3 DAF-2/DAF-16lys-7Enhanced innate immune response mdpi.com
Brevinin-2TSa DAF-2/DAF-16lys-7Enhanced innate immune response mdpi.com

Interaction with Intracellular Compartments: The Lysosomal-Mitochondrial Pathway

A distinct mechanism of action has been identified for Brevinin-2R, a peptide with strong homology to other Brevinin-2 family members. This peptide exhibits preferential cytotoxicity towards malignant cells. nih.gov A key aspect of this activity involves a direct interaction with the lysosomal compartment of the cell. nih.gov This interaction leads to lysosomal membrane permeabilization and the subsequent leakage of cathepsin proteases into the cytosol. nih.gov

This event initiates a caspase-independent cell death cascade known as the lysosomal-mitochondrial death pathway. nih.gov This demonstrates a non-classical signaling event where an intracellular organelle, the lysosome, acts as the initial point of interaction, triggering a fatal sequence of events for the cell. This suggests that Brevinin-2R can induce cell death through processes that resemble autophagy. nih.gov

Diverse Biological Activities of Brevinin 2rc in Research Models

Antimicrobial Spectrum and Underlying Mechanisms

Brevinin-2Rc exhibits broad-spectrum antimicrobial activity, targeting a variety of bacterial and fungal pathogens. nih.govresearchgate.net This activity is a hallmark of the brevinin family of peptides, which are key components of the amphibian innate immune system. nih.govontosight.ai

This compound has shown potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Its efficacy extends to several clinically relevant strains, including Staphylococcus aureus, Micrococcus luteus, Bacillus sp. KR-8104, Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The primary mechanism of its antibacterial action is believed to be the disruption of the bacterial cell membrane. researchgate.netvulcanchem.com The cationic nature of the peptide facilitates an electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.netresearchgate.net This interaction leads to membrane permeabilization and subsequent cell death. vulcanchem.commdpi.com

Table 1: Antibacterial Spectrum of this compound and Related Peptides

Bacterial Strain Type Efficacy of this compound/Related Peptides
Staphylococcus aureus Gram-Positive Demonstrated efficacy. nih.govresearchgate.net
Micrococcus luteus Gram-Positive Demonstrated efficacy. nih.gov
Bacillus sp. KR-8104 Gram-Positive Demonstrated efficacy. nih.gov
Escherichia coli Gram-Negative Demonstrated efficacy. nih.govresearchgate.net
Salmonella typhimurium Gram-Negative Demonstrated efficacy. nih.gov
Pseudomonas aeruginosa Gram-Negative Demonstrated efficacy. nih.govnih.gov
Klebsiella pneumoniae Gram-Negative Demonstrated efficacy. nih.gov
Acinetobacter baumannii (Multidrug-Resistant) Gram-Negative A related peptide, B2RP, showed potent inhibition. nih.gov

In addition to its antibacterial properties, this compound has demonstrated notable antifungal activity. nih.govresearchgate.net Research has shown its effectiveness against pathogenic yeasts such as Candida albicans and Candida tropicalis. nih.gov The antifungal mechanism, similar to its antibacterial action, is thought to involve the disruption of the fungal cell membrane. ontosight.ai While specific studies on this compound against filamentous fungi are less detailed, the broader brevinin family has shown activity against fungi like Aspergillus fumigatus and Aspergillus niger. biomedpharmajournal.org

Table 2: Antifungal Spectrum of this compound and Related Peptides

Fungal Pathogen Type Efficacy of this compound/Related Peptides
Candida albicans Yeast Demonstrated efficacy. nih.govnih.govmdpi.com
Candida tropicalis Yeast Demonstrated efficacy. nih.gov
Aspergillus fumigatus Filamentous Fungi Related peptides have shown inhibitory potential. biomedpharmajournal.org
Aspergillus niger Filamentous Fungi Related peptides have shown inhibitory potential. biomedpharmajournal.org
Cryptococcus neoformans Yeast Related peptides have shown inhibitory potential. biomedpharmajournal.org

While research on the antiviral properties of this compound is not as extensive as its antibacterial and antifungal activities, studies on the broader brevinin family suggest potential antiviral effects. nih.govnih.gov For instance, a linearized derivative of Brevinin-1 (B586460) demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov The proposed mechanisms for antiviral action by such peptides include direct interaction with viral particles and disruption of the viral envelope, which can prevent viral entry into host cells. mdpi.com Defensins, a class of peptides to which brevinins are related, are known to inhibit a variety of viruses by binding to viral glycoproteins or disrupting the viral membrane. mdpi.com

Antifungal Efficacy Against Pathogenic Yeasts and Filamentous Fungi

Antitumor Activity and Selectivity in Cancer Cell Lines

A significant area of research for this compound is its potential as an anticancer agent. nih.govresearchgate.net Studies have shown that it exhibits selective cytotoxicity towards a variety of cancer cell lines while having a lower impact on normal, non-malignant cells. nih.govnih.gov

This compound has been shown to inhibit the proliferation of various cancer cells in a concentration-dependent manner. researchgate.net It has demonstrated cytotoxic effects against cell lines such as Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), MCF-7 (breast adenocarcinoma), L929 (fibrosarcoma), and A549 (lung carcinoma). nih.govnih.gov Research indicates that this compound can induce cell cycle arrest, particularly in the G2/M phase, in cancer cells. researchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. researchgate.netresearchgate.net

This compound appears to induce cancer cell death through multiple pathways, including apoptosis and a form of programmed necrosis. nih.govresearchgate.net One of the key mechanisms involves the permeabilization of the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential (ΔΨm) and a reduction in cellular ATP levels. nih.govnih.gov This mitochondrial disruption is a critical event in the intrinsic apoptotic pathway. frontiersin.org

Interestingly, the cell death induced by this compound is not always dependent on caspases, the key enzymes in classical apoptosis. nih.govnih.gov Instead, it can activate a lysosomal-mitochondrial death pathway. nih.govnih.gov This involves the permeabilization of lysosomes, leading to the release of cathepsins which can then trigger mitochondrial dysfunction. nih.govnih.gov Furthermore, the induction of reactive oxygen species (ROS) has been observed following treatment with this compound, which can contribute to both apoptotic and necrotic cell death. nih.gov In some cancer cell lines, Brevinin-2R has been shown to induce apoptosis, confirmed by an increase in caspase-3/7 activity. researchgate.net The ability of this compound to induce cell death through various mechanisms, including non-classical pathways, makes it a subject of interest for overcoming resistance to conventional cancer therapies. researchgate.netresearchgate.net

Table 3: Antitumor Activity of this compound

Cancer Cell Line Cancer Type Observed Effects
Jurkat T-cell leukemia Cytotoxicity, Cell Death. nih.govnih.gov
BJAB B-cell lymphoma Cytotoxicity, Cell Death. nih.govnih.gov
MCF-7 Breast adenocarcinoma Cytotoxicity, Apoptosis, Cell Cycle Arrest. nih.govnih.govresearchgate.net
L929 Fibrosarcoma Cytotoxicity, Cell Death. nih.govnih.gov
A549 Lung carcinoma Cytotoxicity, Apoptosis, Cell Cycle Arrest. nih.govnih.govresearchgate.net
HT29/219 Colon carcinoma Preferential cytotoxicity. nih.gov
SW742 Colon carcinoma Preferential cytotoxicity. nih.gov
K562 Chronic myelogenous leukemia Inhibition of proliferation, Apoptosis, G2/M phase cell cycle arrest. researchgate.net

Mechanisms of Cancer Cell Proliferation Inhibition and Cell Cycle Modulation

Immunomodulatory and Anti-Inflammatory Effects

This compound and related peptides from the brevinin family have shown the ability to modulate the host immune response, a characteristic common to many host defense peptides. frontiersin.orgnih.gov This immunomodulatory capacity involves influencing the production of signaling molecules and the function of immune cells.

Research has indicated that brevinin peptides can modulate the production and release of cytokines, which are key signaling proteins in the immune system. nih.govmedilam.ac.ir Cytokines can be broadly categorized as pro-inflammatory or anti-inflammatory. thermofisher.comnih.gov

In a study using human liver carcinoma cells (HepG2), Brevinin-2R, a closely related peptide, was shown to increase the expression of the pro-inflammatory cytokine genes for Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in a dose-dependent manner. medilam.ac.ir This suggests a role for the peptide in initiating an inflammatory response, which is a crucial part of the innate immune defense against pathogens. medilam.ac.ir The upregulation of these cytokines points to the peptide's ability to act as a signaling molecule that can alert the immune system to an infection. medilam.ac.irthermofisher.com

Conversely, other studies on different brevinin family peptides, such as Brevinin-1BW, have demonstrated anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory factors like IL-1β, IL-6, and Tumor Necrosis Factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage models. mdpi.com This dual capability of promoting and suppressing inflammation highlights the complex immunomodulatory nature of the brevinin peptide family.

PeptideResearch ModelObserved Effect on Cytokine ProductionSpecific Cytokines Modulated
Brevinin-2RHuman Liver Carcinoma Cells (HepG2)Increased expression of pro-inflammatory cytokine genesIL-1β, IL-6
Brevinin-1BWLipopolysaccharide (LPS)-stimulated RAW264.7 macrophagesInhibition of pro-inflammatory cytokine synthesisIL-1β, IL-6, TNF-α

The immunomodulatory actions of peptides like this compound extend to influencing the function of key immune cells. Dendritic cells and macrophages are critical players in both innate and adaptive immunity, responsible for recognizing pathogens and presenting antigens to T-cells. mdpi.comnih.gov

While direct studies on this compound's effect on dendritic cell maturation are limited, the broader class of antimicrobial peptides is known to influence this process. nih.govki.se The maturation of dendritic cells is a critical step for initiating an adaptive immune response and involves the upregulation of co-stimulatory molecules. nih.govplos.org

Regarding macrophage activation, the modulation of cytokine production by brevinin peptides in macrophage cell lines is a clear indicator of their influence on this cell type's function. mdpi.commdpi.com The release of cytokines by macrophages is a hallmark of their activation state and their role in orchestrating an inflammatory response. thermofisher.com

Studies using the nematode Caenorhabditis elegans as a model organism have provided insights into the genetic pathways that may be modulated by brevinin peptides to enhance innate immunity. Research on a related peptide, Brevinin-2ISb, has shown that it can enhance the host's innate immune response against methicillin-resistant Staphylococcus aureus (MRSA) by activating the DAF-2/DAF-16 signaling pathway. mednexus.org

The DAF-2/DAF-16 pathway is a highly conserved insulin (B600854)/IGF-1 signaling pathway that plays a crucial role in regulating lifespan, stress resistance, and immunity in C. elegans. nih.govbiorxiv.orgmdpi.com A reduction in DAF-2 signaling leads to the activation of the DAF-16 transcription factor, which in turn upregulates the expression of genes involved in stress resistance and immunity. mdpi.comoncotarget.com

In the context of Brevinin-2ISb, its protective effect against MRSA infection was found to be dependent on a functional DAF-16. mednexus.org The peptide was shown to induce the expression of downstream immune response genes regulated by this pathway, such as lys-7 and spp-1. mednexus.org This suggests that brevinin peptides may bolster the host's defense mechanisms by tapping into fundamental, evolutionarily conserved immunity pathways.

PeptideResearch ModelImmunity Pathway ActivatedKey Genes ModulatedObserved Outcome
Brevinin-2ISbCaenorhabditis elegansDAF-2/DAF-16 signaling pathwaylys-7, spp-1, K05D8.5, C29F3.7Enhanced resistance to MRSA infection

Influence on Immune Cell Functions (e.g., Dendritic Cell Maturation, Macrophage Activation)

Other Investigated Biological Activities (e.g., Wound Healing, Insulin Secretion Modulation in Research Models)

Beyond its immunomodulatory roles, research has explored other potential therapeutic applications of brevinin peptides.

The process of wound healing is complex, involving inflammation, cell proliferation, and tissue remodeling. cambridgemedia.com.au Several antimicrobial peptides have been investigated for their wound-healing properties. researchgate.net Studies on brevinin peptides, such as Brevinin-2PN and Brevinin-2Ta, have demonstrated their potential to promote wound healing in research models. researchgate.netnih.gov Brevinin-2PN was shown to accelerate the healing of scratches in human skin fibroblast cells, influence cell migration, and stimulate the expression of growth factor genes. researchgate.net Similarly, Brevinin-2Ta was found to promote angiogenesis and re-epithelialization in a rat model of infected wounds. nih.govoncotarget.com These effects are often linked to both the antimicrobial and anti-inflammatory properties of the peptides. nih.gov

The modulation of insulin secretion is another area of investigation for some bioactive peptides. researchgate.netnih.gov While direct evidence for this compound's effect on insulin secretion is not prominent, the broader family of antimicrobial peptides has been shown to have diverse effects on cellular processes, including those related to metabolic regulation. medilam.ac.ir The interplay between the immune system and metabolic health is an area of growing research interest. elifesciences.orgnih.gov

Structure Activity Relationship Sar Studies and Rational Design of Brevinin 2rc Analogs

Impact of Amino Acid Substitutions and Sequence Modifications on Activity and Selectivity

The specific amino acid sequence of Brevinin-2Rc is a primary determinant of its antimicrobial and hemolytic activities. Altering the amino acid composition can significantly modulate these properties, often with the goal of increasing potency against microbes while minimizing damage to host cells.

Key findings from various studies on amino acid substitutions in Brevinin-2 (B1175259) related peptides (B2RPs) and other Brevinins highlight several important trends:

Cationicity and Potency: Increasing the net positive charge, typically by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys), often enhances antimicrobial potency. For instance, the substitution of aspartic acid at position 4 with lysine (Asp4→Lys) in a Brevinin-2-related peptide (B2RP) resulted in a fourfold increase in potency against Escherichia coli and twofold increases against Staphylococcus aureus and Candida albicans. nih.gov This is attributed to the enhanced electrostatic attraction between the cationic peptide and the negatively charged bacterial membranes. researchgate.net

Hydrophobicity and Hemolysis: While essential for membrane interaction, excessive hydrophobicity can lead to increased hemolytic activity. mdpi.com Substitutions that increase both amphipathicity and hydrophobicity, such as Lys16→Leu and Lys16→Ala in B2RP, led to an approximately fivefold increase in hemolytic activity without a corresponding increase in antimicrobial potency. nih.gov Conversely, reducing hydrophobicity by replacing phenylalanine (Phe) with leucine (B10760876) (Leu) has been shown to decrease toxicity against red blood cells in some brevinin-2 peptides. mdpi.comresearchgate.net

Selectivity: Strategic substitutions can improve the selectivity of the peptide for microbial cells over mammalian cells. While increasing cationicity can enhance antimicrobial action, it can also increase hemolysis. researchgate.netresearchgate.net However, specific substitutions, such as Leu18→Lys in B2RP, which increased both cationicity and amphipathicity, paradoxically led to a decrease in both antimicrobial and hemolytic activities. nih.gov This indicates a complex interplay between these physicochemical properties.

D-Amino Acid Substitution: Incorporating D-amino acids can increase the stability of peptides against proteolytic degradation. tums.ac.ir For example, a Brevinin-2R analog with D-amino acid substitutions (BR-D) showed increased stability. tums.ac.ir

The following table summarizes the effects of specific amino acid substitutions on the activity of Brevinin-2 related peptides:

Peptide/Analog Modification Effect on Antimicrobial Activity Effect on Hemolytic Activity Source
[Lys4]B2RPAsp4→Lys4x increase vs. E. coli, 2x vs. S. aureus & C. albicansNot significantly changed nih.gov
[Leu16]B2RPLys16→LeuNo increase in potency~5x increase nih.gov
[Ala16]B2RPLys16→AlaNo increase in potency~5x increase nih.gov
[Lys18]B2RPLeu18→LysDecreasedDecreased nih.gov
[Lys4, Lys18]B2RPAsp4→Lys, Leu18→LysRetained activity vs. A. baumannii, reduced vs. S. aureusVery low nih.gov
[Lys4, Ala16, Lys18]B2RPAsp4→Lys, Lys16→Ala, Leu18→LysRetained activity vs. A. baumannii, reduced vs. S. aureusVery low nih.gov
Brevinin-1pl-2RArginine substitutionEnhanced vs. Gram-positive, reduced vs. Gram-negativeNot specified frontiersin.org
Brevinin-1pl-6KLysine substitutionDecreased vs. Gram-positiveNot specified frontiersin.org
Brevinin-1pl-3HHistidine substitutionReduced vs. Gram-negativeReduced frontiersin.org

Influence of Peptide Length, Charge, Hydrophobicity, and Amphipathicity

Peptide Length: The length of the peptide is a critical factor. ub.edu Studies on truncated analogs of Brevinin-2GUb demonstrated that while some truncation can be tolerated or even beneficial, excessive shortening can lead to a loss of activity. mdpi.com For example, removing the "Rana box" domain at the C-terminus of Brevinin-2GUb and adding a C-terminal amidation resulted in an analog (tB2U) with increased amphipathicity but lower net charge and hydrophobicity. mdpi.com Further truncation to isolate the main α-helical domain is a common strategy to identify the core active region of a peptide. mdpi.com Brevinin-2 peptides are generally around 30 amino acids long. researchgate.net

Net Charge: A positive net charge is crucial for the initial interaction with negatively charged bacterial membranes. researchgate.netub.edu Generally, a higher positive charge correlates with increased antimicrobial activity. researchgate.net However, an excessively high charge can also increase hemolytic activity. researchgate.netresearchgate.net Therefore, an optimal balance is necessary. The substitution Asp4→Lys in B2RP increased the net charge and antimicrobial potency without a significant change in hemolytic activity, demonstrating a successful modification. nih.gov

Hydrophobicity: This property drives the insertion of the peptide into the lipid bilayer of the cell membrane. researchgate.net A certain level of hydrophobicity is required for antimicrobial action. researchgate.net However, high hydrophobicity is often linked to higher toxicity towards mammalian cells, including red blood cells. mdpi.comtums.ac.ir Research on Brevinin-2R analogs showed a correlation between hydrophobicity (measured by HPLC retention time) and hemolytic activity. tums.ac.ir

Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues, leading to an amphipathic structure (often an α-helix), is a hallmark of many AMPs, including this compound. nih.gov This structure allows the peptide to interact with both the lipid and aqueous phases of the membrane environment. Increasing the amphipathicity of B2RP by substituting Lys16 with more hydrophobic residues (Leu or Ala) increased its lytic activity against human erythrocytes. nih.gov In contrast, the Asp4→Lys substitution increased cationicity without altering amphipathicity, leading to enhanced antimicrobial potency with minimal impact on hemolysis. nih.gov

The interplay of these factors is complex. For instance, increasing the cationicity of B2RP (Asp4→Lys) enhanced its insulin-releasing potency, while increasing amphipathicity and hydrophobicity reduced this effect. nih.gov This underscores that the optimal combination of these properties can vary depending on the desired biological activity.

Effects of Cyclization, Dimerization, and Chimeric Constructs on Biological Properties

To improve the stability and activity of this compound and other AMPs, researchers have explored structural modifications such as cyclization, dimerization, and the creation of chimeric peptides.

Cyclization: Introducing a cyclic structure, either through a disulfide bond (as is naturally present in the "Rana box" of many brevinins) or by linking the N- and C-termini, can enhance peptide stability against proteases. tums.ac.irdiva-portal.org Studies on Brevinin-2R analogs have shown that cyclization can influence antimicrobial activity. tums.ac.ir For example, a cyclized analog (BR-C) was more effective against Gram-negative bacteria than a D-amino acid substituted analog (BR-D). tums.ac.ir Combining cyclization with D-amino acid incorporation is a promising strategy for developing new antimicrobial agents with improved properties. tums.ac.ir

Dimerization: Linking two peptide monomers together can increase their local concentration at the target membrane, often leading to enhanced antimicrobial activity. diva-portal.orgnih.gov The formation of dimers can be a key step in the mechanism of action for some peptides. nih.gov Dimerization of a fragment of the human cathelicidin (B612621) LL-37, for instance, significantly enhanced its antimicrobial activity. diva-portal.org This strategy, when applied to this compound analogs, could potentially boost their potency.

Chimeric Constructs: Creating hybrid peptides by combining sequences from different AMPs or by adding specific functional domains can yield novel molecules with desirable properties. While specific chimeric constructs involving this compound are not extensively detailed in the provided context, the general principle of creating hybrid structures is a valid approach in rational peptide design. nih.gov

These advanced modifications offer promising avenues for overcoming some of the limitations of natural peptides, such as proteolytic instability and suboptimal activity profiles.

Rational Design Principles for Optimized this compound Derivatives

The rational design of novel this compound derivatives is guided by the SAR data gathered from analog studies. The overarching goal is to create peptides with a high therapeutic index—potent antimicrobial activity coupled with low toxicity to host cells. Key principles include:

Optimizing the Therapeutic Window: The design process aims to maximize antimicrobial efficacy while minimizing hemolytic and cytotoxic effects. This involves fine-tuning the balance between cationicity and hydrophobicity. frontiersin.org

Enhancing Selectivity: Modifications should be directed at increasing the peptide's affinity for microbial membranes over mammalian membranes. This can be achieved through strategic amino acid substitutions that modulate charge distribution and amphipathicity. frontiersin.org

Improving Stability: To be effective therapeutic agents, peptides must be resistant to degradation by proteases. The incorporation of D-amino acids or cyclization are effective strategies to enhance stability. tums.ac.ir

Structure-Based Design: Utilizing bioinformatics tools and structural information (e.g., from NMR or X-ray crystallography) can guide the design of new analogs. researchgate.netnih.govresearchgate.net For example, understanding the α-helical structure and the spatial arrangement of key residues allows for targeted modifications. researchgate.net

Truncation and Minimization: Identifying the minimal active sequence of this compound can lead to the development of shorter, more cost-effective peptides that retain biological activity. mdpi.com

An example of rational design is the creation of Brevinin-2R analogs where bioinformatics studies predicted a cationic nature and an alpha-helical structure. researchgate.net By understanding these structural features, modifications can be made to potentially enhance its function, for instance, as a cell-penetrating peptide. researchgate.net The ultimate aim is to develop derivatives that can overcome challenges like antibiotic resistance by presenting novel mechanisms of action. frontiersin.org

Computational and Bioinformatic Approaches in Brevinin 2rc Research

De Novo Peptide Design and Virtual Screening Inspired by Brevinin-2Rc

The structural and functional characteristics of Brevinin-2 (B1175259) peptides have served as a blueprint for the de novo design of novel antimicrobial peptides. nih.gov Computational approaches allow for the creation of new peptide sequences with potentially enhanced activity and reduced toxicity. nih.gov This process often begins with a foundational scaffold, inspired by peptides like this compound, which is then systematically modified to optimize properties such as binding affinity to microbial targets. aging-us.com

Virtual screening is a key computational technique used to identify promising peptide candidates from large molecular libraries. mdpi.comnih.gov This can involve pharmacophore-based screening, where a model of the essential features for biological activity is used to search databases for compounds with similar properties. nih.gov By combining multiple pharmacophore models, the efficiency of identifying active compounds can be significantly increased. mdpi.com Machine learning algorithms are also increasingly being employed in virtual screening to predict the activity of compounds and identify potential inhibitors. mdpi.com Once potential candidates are identified through virtual screening, molecular docking is used to predict their binding modes and affinities with target proteins. mdpi.com

A notable strategy in peptide design involves the creation of truncated analogs. For instance, research on Brevinin-2GHk, a novel brevinin-2 peptide, involved designing a series of truncated derivatives based on the understanding that the N-terminus is crucial for antimicrobial activity. nih.gov This approach led to analogs with significantly improved antimicrobial activity and lower cytotoxicity compared to the parent peptide. nih.gov

The table below summarizes key aspects of de novo design and virtual screening approaches.

ApproachDescriptionKey Benefit
De Novo Design Creation of entirely new peptide sequences based on known structural motifs. nih.govamazon.comCan lead to novel peptides with enhanced properties not found in nature. biorxiv.org
Virtual Screening Computational filtering of large compound libraries to identify potential drug candidates. mdpi.comnih.govRapidly identifies promising leads for further experimental testing. nih.gov
Pharmacophore Modeling Using the 3D arrangement of essential features of a known active molecule to search for others with similar features. nih.govFocuses the search on molecules with a higher probability of being active.
Machine Learning Employing algorithms to learn from existing data and predict the activity of new compounds. mdpi.comCan uncover complex patterns and relationships that are not immediately obvious. mdpi.com
Truncated Analogs Designing shorter versions of a peptide that retain or enhance its core activity. nih.govCan improve therapeutic potential by reducing size and potential toxicity. nih.gov

Phylogenetic Analysis and Evolutionary Insights of Brevinin-2 Family Peptides

Phylogenetic analysis, which studies the evolutionary relationships between different biological species or other entities, has been instrumental in understanding the diversity and evolution of the Brevinin-2 family of peptides. benthamscience.com By comparing the amino acid sequences of Brevinin-2 peptides from various frog species, researchers can construct phylogenetic trees that illustrate their evolutionary history. benthamscience.comresearchgate.net

These analyses have revealed that while the Brevinin-2 family exhibits significant structural differences between and even within species, there are four conserved amino acid residues: Lys15, Cys27, Lys28, and Cys33. mdpi.com The presence of a "Rana box," a C-terminal disulfide-bridged cyclic heptapeptide (B1575542), is another common feature among Brevinin-1 (B586460), Brevinin-2, and Nigrocin-2 peptides. mdpi.comresearchgate.net

Cladistic analysis based on the primary structures of Brevinin-2 peptides has been used to support the close phylogenetic relationship between different frog species, such as Rana pirica and the Japanese mountain brown frog Rana ornativentris. researchgate.netnih.gov Furthermore, phylogenetic analysis of the Brevinin-2KP peptide from Kaloula pulchra demonstrated a close genetic relationship to the genus Hylarana. benthamscience.com These findings highlight how the evolution of these defensive peptides can mirror the evolutionary relationships of the organisms that produce them.

The table below presents examples of Brevinin-2 peptides and the species from which they were isolated, illustrating the diversity within the family.

PeptideSource OrganismReference
This compoundPelophylax ridibundus (Marsh frog) uniprot.org
Brevinin-2PRaRana pirica (Hokkaido frog) researchgate.netnih.gov
Brevinin-2KPKaloula pulchra (Black Kaloula pulchra frog) benthamscience.com
Brevinin-2GHkSylvirana guentheri nih.gov
Brevinin-2MPMicrohyla pulchra frontiersin.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nuv.ac.inresearchgate.net In the context of this compound, molecular docking is used to simulate its interaction with target proteins, providing insights into its mechanism of action at an atomic level. researchgate.netnih.gov

The process involves placing the ligand (this compound) into the binding site of a receptor (a target protein) and calculating the binding affinity using a scoring function. mdpi.com This helps in ranking different binding poses and identifying the most favorable interactions. mdpi.com These interactions are often non-covalent, including hydrogen bonds and hydrophobic interactions. plos.org

Molecular docking studies have been crucial in extending the knowledge of standard antibiotics to antimicrobial peptides like those from the Brevinin family. nih.gov By docking these peptides against known bacterial protein targets, researchers can hypothesize their mechanisms of action, such as the inhibition of cell wall synthesis or protein synthesis. nih.gov

While molecular docking provides a static picture of the interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the peptide-protein complex over time. frontiersin.org This provides a more realistic representation of the binding process and the stability of the complex. plos.org

The following table outlines the key steps and goals of molecular docking studies.

StepDescriptionGoal
Target Preparation Obtaining the 3D structure of the target protein, often from databases like the Protein Data Bank (PDB). researchgate.netTo have a valid receptor structure for docking.
Ligand Preparation Generating the 3D structure of the ligand (e.g., this compound).To have a valid ligand structure for docking.
Docking Simulation Using software to predict the binding poses of the ligand in the target's active site. researchgate.netTo identify the most likely binding conformations.
Scoring and Analysis Evaluating the predicted poses using scoring functions to estimate binding affinity. mdpi.comTo rank the poses and predict the strength of the interaction.
Interaction Analysis Examining the specific atomic interactions (e.g., hydrogen bonds) between the ligand and protein. plos.orgTo understand the molecular basis of binding.

Prediction of Peptide-Membrane Interactions and Conformations

A critical aspect of the antimicrobial activity of this compound is its interaction with bacterial cell membranes. Computational methods are extensively used to predict how these peptides interact with and perturb lipid bilayers. nus.edu.sg

Brevinin peptides are known to adopt an amphipathic α-helical conformation in membrane-like environments, which is crucial for their function. mdpi.comnih.gov In an aqueous solution, they often exist as a random coil, but upon encountering a membrane, they fold into this helical structure. nih.gov This conformational change allows the peptide to insert into and disrupt the membrane, leading to cell death. researchgate.net

Computational models like the "barrel-stave" and "carpet-like" models are used to describe the mechanisms of membrane disruption. nih.gov In the "barrel-stave" model, peptides aggregate to form a pore through the membrane, while in the "carpet-like" model, the peptides coat the membrane surface, causing disruption at a critical concentration. mdpi.com

Molecular dynamics simulations are particularly powerful for studying peptide-membrane interactions, allowing researchers to observe the dynamic process of peptide insertion and membrane perturbation at an atomic level. nih.gov These simulations can predict the orientation of the peptide relative to the membrane, with hydrophobic residues facing the membrane core and hydrophilic residues exposed to the solvent. nih.gov

The secondary structure of Brevinin-2 peptides can be predicted using tools like PEP-FOLD, and circular dichroism (CD) experiments can experimentally confirm these predictions in different solvent environments that mimic aqueous and membrane-like conditions. nih.govbenthamscience.com

The table below summarizes the key conformational states and interaction models of Brevinin peptides.

State/ModelDescriptionEnvironment
Random Coil Unstructured, flexible conformation.Aqueous solution. nih.gov
α-Helical Ordered, helical structure.Membrane-mimicking environments (e.g., SDS, TFE). mdpi.comnih.gov
Barrel-Stave Model Peptides insert into the membrane to form a pore. nih.govProkaryotic and eukaryotic cell membranes.
Carpet-Like Model Peptides accumulate on the membrane surface, causing disruption. nih.govPrimarily prokaryotic cell membranes.

Bioinformatics Tools for Sequence Analysis, Functional Prediction, and Annotation

A wide array of bioinformatics tools are essential for the research of this compound and its family members. microbenotes.comnih.gov These tools enable the analysis of peptide sequences, prediction of their functions, and their annotation in biological databases. microbenotes.com

Sequence analysis tools like BLAST (Basic Local Alignment Search Tool) are used to compare a query sequence against a database to find homologous sequences. nih.gov This is fundamental for identifying new members of the Brevinin-2 family and for phylogenetic studies. frontiersin.org Multiple sequence alignment programs such as ClustalW and T-Coffee are used to align a set of related sequences to identify conserved regions and variations. benthamscience.commicrobenotes.com

Functional prediction tools use the amino acid sequence to infer the potential biological roles of a peptide. For example, the physicochemical properties of a peptide, such as its net charge, hydrophobicity, and amphiphilicity, can be calculated using online portals like ExPASy and used to predict its antimicrobial potential. benthamscience.comresearchgate.net

Annotation involves adding pertinent information to a sequence entry in a database. mdpi.com Databases like UniProt provide comprehensive information on proteins, including their function, domain structure, and post-translational modifications. uniprot.org The entry for this compound (P86024) in UniProt, for instance, includes its sequence, organism of origin, and known structural features like disulfide bonds. uniprot.org

The table below lists some of the key bioinformatics tools and databases used in Brevinin-2 research.

Tool/DatabaseCategoryApplication in this compound Research
BLAST Sequence AnalysisIdentifying homologous sequences and new family members. nih.gov
ClustalW/T-Coffee Sequence AnalysisAligning multiple Brevinin-2 sequences to find conserved regions. benthamscience.commicrobenotes.com
ExPASy Functional PredictionCalculating physicochemical properties to predict antimicrobial activity. benthamscience.com
PEP-FOLD Structure PredictionPredicting the 3D structure of Brevinin-2 peptides. nih.gov
UniProt DatabaseProviding comprehensive annotation and information about this compound. uniprot.org
FastQC Quality ControlAssessing the quality of raw sequencing data for identifying new peptides. mdpi.com
PyMOL/CN3D Structure VisualizationVisualizing and analyzing the 3D structures of peptides and their complexes. microbenotes.com

Comparative Analysis and Novel Research Applications of Brevinin 2rc

Comparative Studies of Brevinin-2Rc with Other Brevinins and Amphibian AMPs

A critical distinguishing property of this compound is its remarkably low hemolytic activity compared to many other amphibian AMPs, including those in the Brevinin-1 (B586460) family. researchgate.netnih.gov Research shows it causes minimal damage to red blood cells, with no more than 2.5% hemolysis observed at concentrations up to 200 μg/ml. nih.gov This low cytotoxicity against normal cells is a significant advantage over many other AMPs that exhibit potent antimicrobial or anticancer action but are limited by their toxicity to host cells.

In the context of anticancer research, this compound's cytotoxicity has been compared to conventional chemotherapeutic agents. Studies have shown that it can kill various tumor cell lines at concentrations of 1–10 μg/ml, demonstrating higher cytotoxicity than doxorubicin (B1662922) and cisplatin (B142131) in certain experimental models. nih.govnih.gov Furthermore, its mechanism of action differs from many other AMPs. While many AMPs kill cells primarily by permeabilizing the plasma membrane, this compound induces cell death through a distinct lysosomal-mitochondrial pathway. nih.govnih.gov

Peptide/CompoundFamily/ClassKey Distinguishing Feature(s)Hemolytic ActivityPrimary Mechanism of Action
This compoundBrevinin-2 (B1175259) (Amphibian AMP)"Rana box" motif; Potent anticancer activity. researchgate.netnih.govVery Low nih.govLysosomal-mitochondrial death pathway; Membrane permeabilization. nih.govnih.gov
Brevinin-1 Family PeptidesBrevinin-1 (Amphibian AMP)Potent antimicrobial activity.High researchgate.netMembrane permeabilization.
Brevinin-2-Related Peptides (B2RPs)Amphibian AMPLacks the C-terminal "Rana box". nih.govModerate nih.govMembrane permeabilization.
DoxorubicinAnthracyclineStandard chemotherapeutic drug.N/ADNA intercalation; Topoisomerase II inhibition.
CisplatinPlatinum-based drugStandard chemotherapeutic drug.N/ADNA cross-linking.

Synergistic Effects of this compound with Other Research Agents in In Vitro Models

The ability of this compound to interact with and disrupt cell membranes makes it a candidate for synergistic studies with other agents. Research on related peptides, such as Brevinin-2CE, has demonstrated synergistic effects with conventional antibiotics against multidrug-resistant bacteria. nih.gov The proposed mechanism involves the peptide forming pores in the bacterial membrane, which increases permeability and allows antibiotics to enter the cell more efficiently, thus enhancing their antimicrobial action. nih.gov

More direct research has focused on conjugating this compound to nanostructures and polymers to enhance its efficacy as a research and therapeutic tool. Viability tests have shown that this compound-conjugated nanoparticles are significantly more effective against cancer cells than the peptide alone. researchgate.netresearchgate.net These conjugated nanoparticles led to higher rates of cell cycle arrest and apoptosis in cancer cell lines. researchgate.netresearchgate.net This enhancement is attributed to the nanoparticles acting as a biocompatible delivery platform, potentially improving the peptide's stability and cellular uptake. researchgate.net

Similarly, when this compound was conjugated to the polymer polyethyleneimine (PEI), a common gene delivery vector, the resulting hybrid system showed enhanced transfection ability. nih.govresearchgate.net This suggests a synergistic effect where the cell-penetrating properties of this compound boost the polymer's capacity to deliver genetic material into cells. nih.gov

This compound CombinationResearch AgentIn Vitro ModelObserved Synergistic/Enhanced EffectReference
This compound-Conjugated NanoparticlesPLA–PEG–PLA NanoparticlesAGS, HepG2, KYSE-30 Cancer CellsIncreased efficiency in causing cell cycle arrest and apoptosis compared to this compound alone. researchgate.netresearchgate.net
This compound-Linked PolymerPolyethyleneimine (PEI)Neuro2A, HEK293, L929, WEHI164 CellsEnhanced gene transfection efficiency of the polymer vector. nih.govresearchgate.net
Brevinin-2CE (Related Peptide) + AntibioticsVarious AntibioticsMultidrug-Resistant E. coli & S. aureusSynergistic antibacterial activity; peptide increases membrane permeability to antibiotics. nih.gov

Cell-Penetrating Peptide (CPP) Properties and Cargo Delivery Capabilities for Research Tools

A significant area of research is the utility of this compound as a cell-penetrating peptide (CPP). CPPs are short peptides capable of traversing the cell membrane and delivering various molecular cargoes into the cytoplasm. researchgate.net The cationic nature of this compound, with a net charge of +5, and its alpha-helical structure are key features that facilitate its interaction with and entry into cells. researchgate.net

Studies have explicitly investigated and confirmed the CPP properties of this compound. In one key study, the peptide was used to deliver two different protein cargoes, β-galactosidase and Green Fluorescent Protein (GFP), into HeLa cells. researchgate.net The results demonstrated that this compound could efficiently transport these functional proteins across the cell membrane. researchgate.net Further investigation into the entry mechanism revealed that the peptide-cargo complex enters the cell primarily through endocytosis pathways. researchgate.net This capability allows it to serve as a natural, low-toxicity vehicle for intracellular delivery in research settings.

Cargo MoleculeCell LineDelivery EfficacyEntry PathwayReference
Green Fluorescent Protein (GFP)HeLa90%Endocytosis researchgate.net
β-galactosidaseHeLa21%Endocytosis researchgate.net
Plasmid DNA (pGFP)Neuro2A, HEK293, etc. (via PEI conjugate)Enhanced transfection efficiencyNot specified nih.govresearchgate.net

Development of this compound as a Research Probe for Cellular and Molecular Biological Studies

The inherent ability of this compound to bind to and enter cells makes it a valuable tool for development as a research probe. By labeling the peptide, researchers can track its journey and interactions within biological systems. For instance, fluorescein (B123965) isothiocyanate (FITC)-labeled this compound has been used to investigate its binding affinity to cancer cells versus normal cells. nih.gov Using techniques like flow cytometry, these studies can quantify the interaction and confirm the peptide's semi-selective nature, providing insights into why it preferentially targets cancer cells. nih.gov

Furthermore, there is significant potential in functionalizing nanostructures, such as gold nanoparticles, with this compound. nih.gov Such peptide-functionalized nanoparticles could be developed into hybrid model systems for biomedical imaging. nih.gov The peptide's targeting capability could guide the nanoparticle to specific cells or tissues, while the nanoparticle's physical properties (e.g., plasmon resonance of gold) would provide the imaging signal. This application would create sensitive probes for visualizing cellular components and processes in molecular biology research. nih.gov

Emerging Research Frontiers and Future Directions for this compound Investigations

The unique characteristics of this compound open up several promising frontiers for future research. One of the most active areas is the continued development of this compound-functionalized bionanomaterials. nih.gov These hybrid systems, combining the biological activity of the peptide with the physical properties of nanostructures, could be engineered for highly specific targeting and delivery applications in research.

Another key direction is a deeper investigation into its distinct mechanism of action. This compound kills some cancer cells by inducing a novel lysosomal-mitochondrial death pathway that is not dependent on caspases. nih.gov Elucidating the precise molecular players and sequence of events in this pathway is a major goal. This research could uncover new cell death mechanisms and identify novel targets for study.

Finally, the design and synthesis of this compound analogues is a promising field. By making specific amino acid substitutions, researchers aim to create new peptides with enhanced anticancer or antimicrobial activity, improved selectivity, and even lower toxicity. researchgate.netresearchgate.net This peptide engineering approach, guided by the structure-activity relationships of the original this compound, could lead to the development of highly specialized molecular tools for a range of biological studies. nih.gov

Q & A

Q. What are the established methodologies for identifying and isolating Brevinin-2Rc from natural sources?

this compound is typically isolated from frog skin secretions using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry for precise identification . Researchers should first homogenize tissue samples in acidic methanol to stabilize antimicrobial peptides, followed by centrifugation and lyophilization. Fractionation via gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) allows separation, with subsequent MALDI-TOF/MS analysis to confirm molecular weight and purity. Validation requires comparison with synthetic standards and antimicrobial activity assays .

Q. How does the secondary structure of this compound influence its antimicrobial activity?

Circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles) reveals that this compound adopts an α-helical conformation, which is critical for membrane disruption. Researchers should correlate structural data (e.g., helicity percentage) with minimum inhibitory concentration (MIC) assays against Gram-negative bacteria like E. coli to establish structure-activity relationships. Mutagenesis studies (e.g., substituting hydrophobic residues) can further validate the role of specific structural motifs .

Q. What standardized assays are recommended for evaluating this compound’s cytotoxicity in mammalian cells?

Use the MTT assay or lactate dehydrogenase (LDH) release assay to assess cytotoxicity in human cell lines (e.g., HEK-293 or HaCaT). Include positive controls (e.g., melittin) and negative controls (untreated cells). Normalize cytotoxicity data to peptide concentration and exposure time, ensuring IC₅₀ values are reported alongside antimicrobial efficacy to calculate selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different bacterial strains?

Contradictions often arise from variations in experimental design, such as differences in bacterial growth phases, culture media, or peptide solubility. To address this:

  • Standardize protocols using CLSI guidelines for MIC determination.
  • Conduct time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Use isothermal titration calorimetry (ITC) to study peptide-lipid interactions, clarifying strain-specific membrane affinities .

Q. What strategies optimize this compound’s stability under physiological conditions (e.g., serum, pH)?

  • Serum Stability : Incubate this compound with human serum (37°C, 24 hrs) and quantify degradation via HPLC. Cyclization or D-amino acid substitutions can enhance protease resistance.
  • pH Sensitivity : Test activity across pH 4–8 using buffer systems mimicking infection sites (e.g., urinary tract vs. wound environments).
  • Lyophilization Additives : Trehalose or mannitol may prevent aggregation during storage .

Q. How can molecular dynamics (MD) simulations improve the design of this compound analogs?

MD simulations (e.g., using GROMACS) model peptide interactions with lipid bilayers to predict pore formation or membrane curvature effects. Researchers should:

  • Simulate this compound in POPE/POPG bilayers (mimicking bacterial membranes).
  • Analyze hydrogen bonding, hydrophobic contacts, and free energy landscapes.
  • Validate simulations with experimental data (e.g., cryo-EM or fluorescence anisotropy) .

Q. What experimental controls are critical when studying this compound’s immunomodulatory effects?

  • Negative Controls : Scrambled peptide sequences or inactive analogs.
  • Positive Controls : LPS (for TLR4 activation) or IFN-γ (for cytokine profiling).
  • Cell-Specific Controls : Use primary macrophages from knockout models (e.g., TLR2/4⁻/⁻) to isolate signaling pathways. Include flow cytometry for cytokine quantification (e.g., IL-6, TNF-α) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and clearance rates in murine models.
  • Infection Models : Compare topical vs. systemic administration in burn wound or sepsis models.
  • Biofilm Penetration : Use confocal microscopy with fluorescently labeled peptides to assess penetration in P. aeruginosa biofilms .

Methodological Guidelines

  • Reproducibility : Document peptide synthesis details (e.g., solid-phase synthesis, purity ≥95%) and storage conditions (-80°C in lyophilized form) .
  • Data Reporting : Include raw datasets (e.g., MIC values, cytotoxicity curves) as supplementary materials. Use statistical tools like ANOVA with post-hoc tests for multi-group comparisons .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain IRB/IACUC approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.